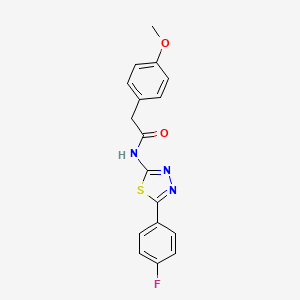

N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

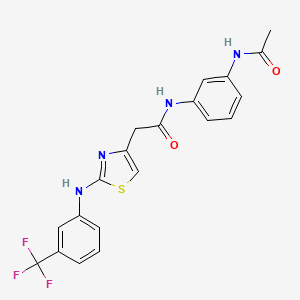

“N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide” is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a eugeroic and a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .

Synthesis Analysis

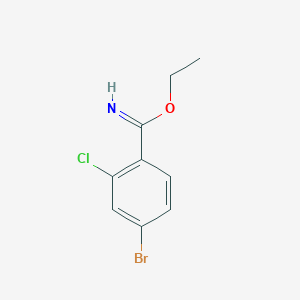

The synthesis of similar compounds has been reported in the literature. For instance, efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Scientific Research Applications

Anticancer Potential

Thiadiazole derivatives, including those structurally related to N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide, have been synthesized and evaluated for their anticancer properties. These compounds have shown promising cytotoxic activities against various cancer cell lines, including breast cancer, neuroblastoma, colon cancer, and prostate cancer, suggesting their potential as anticancer agents. The synthesis of these compounds involves heterocyclization of precursors with phenacyl chloride reagents, and their cytotoxic activities have been evaluated using in-vitro assays (Abu-Melha, 2021), (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).

Selective Receptor Antagonism

Research on thiadiazole derivatives has also identified compounds as selective antagonists for human adenosine A3 receptors, with significant binding affinity and selectivity. These findings suggest potential applications in designing drugs targeting specific receptor pathways, contributing to the development of targeted therapies for various diseases (Jung et al., 2004).

Anti-inflammatory Activity

Studies on thiadiazole acetamide derivatives have reported significant anti-inflammatory activity, highlighting the therapeutic potential of these compounds in treating inflammation-related conditions. The synthesis of these compounds and their evaluation for anti-inflammatory activity offer a pathway for developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

Herbicide Detection and Analysis

Research has also extended into the environmental sciences, where thiadiazole derivatives have been analyzed for their presence and degradation in natural waters. This work is crucial for understanding the environmental impact of these compounds and their residues, contributing to the development of methods for detecting and managing pollution (Zimmerman, Schneider, & Thurman, 2002).

Antioxidant and Antimicrobial Properties

Further studies have explored the antioxidant and antimicrobial properties of thiadiazole derivatives, underscoring their potential in developing treatments for oxidative stress-related diseases and infections. These properties are evaluated through various assays, providing insights into the therapeutic applications of thiadiazole compounds (Al-Khazragie, Al-Salami, & Al-Fartosy, 2022).

Mechanism of Action

Target of Action

It’s known that similar compounds, such as 1,3,4-thiadiazole derivatives, have the ability to disrupt processes related to dna replication

Mode of Action

Similar compounds have been shown to disrupt dna replication processes . This disruption could potentially lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The downstream effects could include cell cycle arrest and apoptosis .

Result of Action

Based on the potential mode of action, the compound could induce cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Future Directions

properties

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S/c1-23-14-8-2-11(3-9-14)10-15(22)19-17-21-20-16(24-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWCWTRWDQRBRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Hydroxyphenyl)(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B2724923.png)

![[3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2724925.png)

![[4-Methyl-5-(4-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol dihydrochloride hydrate](/img/structure/B2724932.png)

![(Z)-ethyl 4-((4-((3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2724933.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2724934.png)

![(Z)-ethyl 2-((3-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2724939.png)